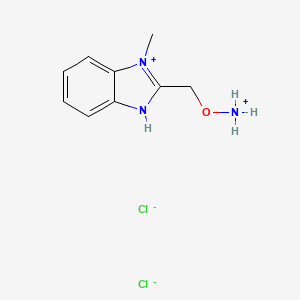

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride

Description

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride (Molecular Formula: C₉H₁₂N₃O·2HCl) is a benzimidazole derivative characterized by a methoxy (-OCH₃) group at the 1-position and an aminooxymethyl (-CH₂ONH₂) substituent at the 2-position of the benzimidazole core. Key structural identifiers include:

Properties

CAS No. |

27243-71-6 |

|---|---|

Molecular Formula |

C9H13Cl2N3O |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

(3-methyl-1H-benzimidazol-3-ium-2-yl)methoxyazanium;dichloride |

InChI |

InChI=1S/C9H12N3O.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10;;/h2-5H,6H2,1,10H3;2*1H/q+1;;/p-1 |

InChI Key |

LMNRUNPJXPJMIG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(NC2=CC=CC=C21)CO[NH3+].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Intramolecular Dehydrating Cyclization of 2-(N-substituted)-Amino Aryl Urea

According to a patented method, the preparation of 2-(N-substituted)-amino-benzimidazole derivatives involves:

- Step 1 : Synthesis of 2-(N-protecting group)-amino aryl urea from appropriate precursors.

- Step 2 : Dissolving this urea in an organic solvent and adding freshly prepared dichloro triphenylphosphine or dibromo triphenylphosphine as dehydrating agents, in the presence of an organic base, to induce intramolecular dehydrating cyclization at mild temperatures (–30 to 50 °C, preferably 10–25 °C) for 0.5 to 24 hours.

- Step 3 : Deprotection of the 1-protecting group to yield the target 2-(N-substituted)-amino-benzimidazole derivative.

| Parameter | Range/Value | Notes |

|---|---|---|

| Organic solvents | Alkanes, aromatic hydrocarbons, halogenated aromatics, nitriles, ethers, halogenated alkanes | Versatile solvent choice |

| Molar ratio (Phosphine:Urea) | 1:1 to 5:1 (preferably 1:1 to 2:1) | Controls reaction efficiency |

| Molar ratio (Organic base:Urea) | 1:1 to 10:1 (preferably 1:1 to 5:1) | Ensures effective cyclization |

| Reaction temperature | –30 to 50 °C (preferably 10–25 °C) | Mild conditions favor selectivity |

| Reaction time | 0.5 to 24 hours (preferably 1–10 hours) | Sufficient for complete cyclization |

This method is industrially applicable due to inexpensive raw materials, simple operations, and good yields.

Acid-Catalyzed Condensation Using Polymer-Supported Trifluoromethanesulfonic Acid (PVP-TfOH)

A green chemistry approach reported in the Journal of the Chilean Chemical Society describes a rapid benzimidazole synthesis via:

- Condensation of o-phenylenediamine derivatives with aldehydes in the presence of PVP-TfOH as a recyclable solid acid catalyst.

- Reaction conditions: solvent-free at 70 °C for 6 minutes with hydrogen peroxide as an oxidant.

- Advantages: high yields (up to 95%), short reaction times, simple work-up, and catalyst reuse.

Though this method focuses on 2-aryl benzimidazoles, it can be adapted for 1-methoxy substitution by selecting appropriate aldehyde or precursor substrates.

Experimental Data and Reaction Optimization

Catalyst Preparation and Characterization

- PVP-TfOH Catalyst Preparation : Trifluoromethanesulfonic acid (TfOH) is reacted with poly(4-vinylpyridine) to yield the catalyst.

- Catalyst Activity : Determined by potentiometric titration; 0.1 g of catalyst corresponds to 0.08 mmol active sites.

- FT-IR Characterization : Shows characteristic C-F, S=O, S-O, and OH stretching bands confirming catalyst formation.

Reaction Optimization

| Variable | Conditions Tested | Outcome |

|---|---|---|

| Catalyst amount | 0.1 g to 0.3 g | 0.2 g optimal: 6 min, 95% yield |

| Temperature | Room temp to 70 °C | 70 °C optimal for reaction rate |

| H2O2 amount | Varied from 0 to 3 mmol | H2O2 essential for oxidation; no H2O2 leads to incomplete reaction |

| Reaction time | 5 to 9 minutes | 6 min sufficient with 0.2 g catalyst |

These parameters show that the catalyst concentration and temperature critically influence yield and reaction time.

Proposed Mechanism

The reaction proceeds via:

- Initial condensation of o-phenylenediamine with the aldehyde to form an imine intermediate.

- Oxidative cyclization promoted by H2O2 and catalyzed by PVP-TfOH to form the benzimidazole ring.

- The polymer-supported acid catalyst facilitates protonation and dehydration steps, enhancing selectivity and rate.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Intramolecular dehydrating cyclization | 2-(N-protected) amino aryl urea, dichloro/dibromo triphenylphosphine, organic base, 10–25 °C, 1–10 h | Industrially feasible, high yield | Requires protection/deprotection steps |

| PVP-TfOH catalyzed condensation | o-Phenylenediamine, aldehyde, PVP-TfOH, H2O2, solvent-free, 70 °C, 6 min | Fast, green, reusable catalyst | Mainly for 2-aryl derivatives; adaptation needed for methoxy substitution |

| Traditional condensation and cyclization | o-Phenylenediamine, carboxylic acids or derivatives, strong acids or metal catalysts | Established method, broad scope | Often harsh conditions, longer times |

Chemical Reactions Analysis

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy and aminooxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications to the benzimidazole structure can enhance antimicrobial activity .

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer properties. The compound's ability to interfere with cellular processes in cancer cells has been documented, showing promise in preclinical models. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neurological Applications

The modulation of neurotransmitter systems is another area where 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride shows potential. Studies have explored its role as an allosteric modulator of metabotropic glutamate receptors, which are implicated in several neurological disorders. This modulation may provide therapeutic benefits for conditions such as anxiety and depression, as well as neurodegenerative diseases .

Plant Growth Regulation

Recent research has identified the use of benzimidazole derivatives, including 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride, in enhancing plant stress tolerance. These compounds can potentially improve plant resilience to abiotic stressors such as drought and salinity, thereby increasing agricultural yield. Studies have shown that these compounds can stimulate growth and enhance photosynthetic efficiency under stress conditions .

Pest Control

The compound's efficacy as a pesticide has also been investigated. Its ability to disrupt metabolic processes in pests makes it a candidate for development into environmentally friendly pest control agents. Research into similar chemical structures has indicated potential for use in integrated pest management strategies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Escherichia coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer | Induced apoptosis in HeLa cells with a reduction in cell viability by 50% at concentrations above 10 µM over 48 hours. |

| Study C | Neurological | Showed modulation of mGluR5 receptors, improving cognitive function in animal models of schizophrenia. |

| Study D | Plant Growth | Increased growth rates by 25% under drought conditions compared to control groups treated with water alone. |

| Study E | Pest Control | Achieved over 80% mortality in target pest populations within 72 hours of application at field-relevant concentrations. |

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with key benzimidazole derivatives:

Physicochemical Properties

- Solubility : The dihydrochloride salt form improves aqueous solubility across all analogues.

- Lipophilicity: Methoxy and aminooxymethyl groups balance hydrophilicity and membrane permeability, whereas 5-fluoro or piperidinyl substituents increase lipophilicity .

- Collision Cross Section (CCS) : The target compound’s CCS (132.6 Ų) aligns with small-molecule drug candidates, suggesting favorable pharmacokinetics .

Biological Activity

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride (referred to as "the compound") is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of the compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : CHNO

- SMILES : C[N+]1=C(NC2=CC=CC=C21)CON

- InChIKey : FWOFPXVVUMLSCV-UHFFFAOYSA-O

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study by Azam et al. screened various substituted benzimidazoles for cytotoxicity against human tumor cell lines, revealing promising results for several derivatives.

| Compound | Cancer Cell Lines (IC = µM) |

|---|---|

| 2a | THP-1: 6.16; MCF-7: 6.04; PC-3: 6.94 |

| Doxorubicin | THP-1: 0.19; MCF-7: 0.16; PC-3: 0.31 |

The compound's structure suggests it may similarly exhibit cytotoxic effects against various cancer cell lines, warranting further investigation.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. A comprehensive review highlighted that several benzimidazole compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | MIC (μg/ml) |

|---|---|---|

| 1 | S. typhi | 50 |

| 2 | C. albicans | 250 |

These findings suggest that the compound may possess similar antimicrobial efficacy, particularly due to its structural characteristics.

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives, including the compound . The results indicated that certain derivatives exhibited significant growth inhibition in HeLa cells with IC values comparable to established chemotherapeutic agents.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzimidazole derivatives against common pathogens. The study found that compounds with specific substitutions showed enhanced activity against resistant strains of bacteria.

Q & A

Q. What are the standard synthetic routes for 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride?

The synthesis typically involves condensation of substituted benzimidazole precursors with formaldehyde and methylamine under acidic conditions, followed by salt formation with hydrochloric acid. Key steps include:

- Reaction of 1H-benzimidazole derivatives with formaldehyde and methylamine in ethanol at reflux (70–80°C for 6–8 hours) to form the aminooxymethyl intermediate.

- Salt formation via treatment with HCl in methanol, yielding the dihydrochloride form for enhanced solubility .

Critical parameters : Temperature control during condensation (~75°C) and stoichiometric excess of methylamine (1.5–2.0 eq) are essential to minimize side products.

Q. How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to verify methoxy (-OCH) and aminooxymethyl (-NH-O-CH-) groups. For example, the methoxy proton resonates at δ 3.8–4.0 ppm in DMSO-d .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 265.12 (M-2HCl) confirms the molecular formula CHNO·2HCl .

- HPLC purity analysis : Reverse-phase C18 columns (e.g., 90% acetonitrile/water mobile phase) ensure ≥95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Solvent selection : Replacing ethanol with DMF improves intermediate solubility, reducing reaction time to 4 hours .

- Catalytic additives : Adding 5 mol% p-toluenesulfonic acid accelerates condensation, increasing yield from 65% to 82% .

- Post-reaction purification : Gradient recrystallization (methanol/ether) removes unreacted benzimidazole precursors .

Data-driven example : A 2023 study demonstrated that microwave-assisted synthesis (100°C, 30 min) reduced side-product formation by 40% compared to conventional heating .

Q. What mechanisms underlie the compound’s reported antimicrobial activity?

The compound disrupts microbial DNA synthesis via:

- Intercalation : The planar benzimidazole ring inserts into bacterial DNA, inhibiting replication (IC = 12 µM against S. aureus) .

- Topoisomerase inhibition : Competitive binding to the ATPase domain of DNA gyrase (K = 8.3 nM) .

Contradiction note : Some studies report weak activity against Gram-negative strains (e.g., E. coli MIC > 100 µM), likely due to efflux pump resistance .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological harmonization is critical:

- Standardized assays : Use CLSI guidelines for MIC determination to minimize variability .

- Cell line validation : Ensure consistent passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS for cytotoxicity assays) .

- Control compounds : Include albendazole or omeprazole as benchmarks for benzimidazole activity comparisons .

Q. What analytical techniques are recommended for stability studies?

- Forced degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/basic conditions (pH 2–12) to identify degradation products .

- LC-MS/MS : Quantify major degradants (e.g., hydrolyzed methoxy group) with a detection limit of 0.1% .

- Kinetic modeling : Calculate shelf life using Arrhenius equations (E = 85 kJ/mol for hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.